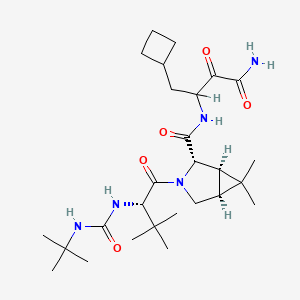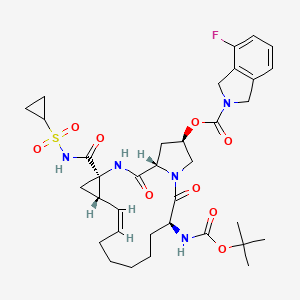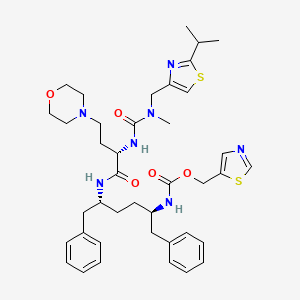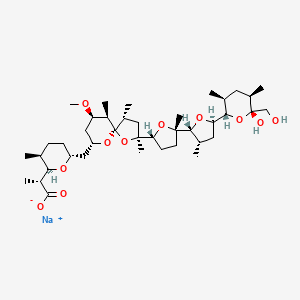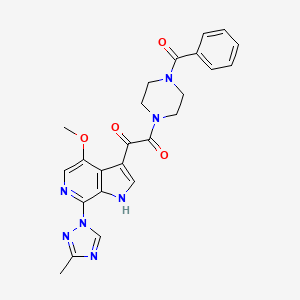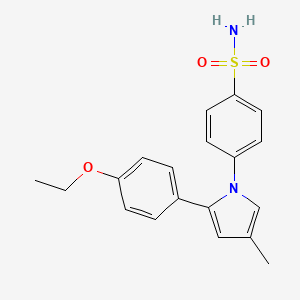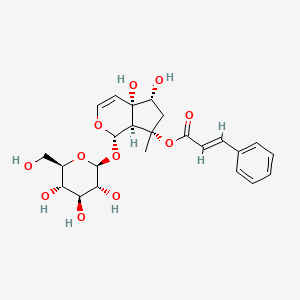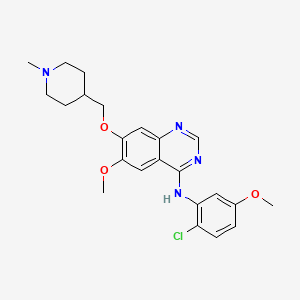
AZM475271
Vue d'ensemble
Description
AZM475271 est un inhibiteur puissant et sélectif de la famille Src de kinases tyrosine. Il a été démontré qu'il avait des effets inhibiteurs significatifs sur l'activité de la kinase Src, ce qui en fait un composé précieux dans la recherche et le traitement du cancer. Le composé est connu pour sa haute spécificité et son efficacité dans le ciblage des kinases Src, qui sont impliquées dans divers processus cellulaires tels que la prolifération, la migration et la survie .
Applications De Recherche Scientifique
AZM475271 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Src kinases and their role in various chemical pathways.
Biology: Employed in cellular studies to investigate the effects of Src kinase inhibition on cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress Src kinases, such as pancreatic, breast, and colon cancers.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Analyse Biochimique
Biochemical Properties
AZM475271 has been shown to inhibit Src tyrosine kinase activity in a dose-dependent manner . It interacts with Src kinase, a protein involved in various cellular processes such as cell proliferation, differentiation, and survival . The nature of this interaction involves the inhibition of the kinase activity of Src, thereby disrupting the downstream signaling processes .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. In human pancreatic carcinoma cells, it has been shown to reduce cell proliferation and increase apoptotic endothelial cells . It also significantly inhibits the migration of human umbilical vein endothelial cells . Furthermore, this compound has been shown to suppress tumor growth and metastasis in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Src kinase activity. This inhibition disrupts the phosphorylation of c-src, lck, and c-yes, thereby suppressing Src-dependent cellular signaling events . It also prevents survival signaling from VEGF and EGF receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in human pancreatic carcinoma cells, a significant reduction in cell proliferation and an increase in apoptotic endothelial cells were observed following treatment with this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in nude mice orthotopically xenografted with human pancreatic carcinoma cells, treatment with this compound reduced the primary pancreatic tumor volume by approximately 40% .
Metabolic Pathways
Given its role as a Src kinase inhibitor, it is likely to impact pathways involving Src kinase and its downstream targets .
Transport and Distribution
Given its role as a Src kinase inhibitor, it is likely to be distributed wherever Src kinase is present within the cell .
Subcellular Localization
Given its role as a Src kinase inhibitor, it is likely to be localized wherever Src kinase is present within the cell .
Méthodes De Préparation
La synthèse de AZM475271 implique plusieurs étapes, y compris la formation d'intermédiaires clés et les réactions de couplage finalesLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour atteindre des rendements et une pureté élevés .
Les méthodes de production industrielle pour this compound peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer la cohérence et l'efficacité. Le composé est généralement purifié par des techniques de cristallisation ou de chromatographie pour obtenir les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
AZM475271 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.
Substitution : this compound peut subir des réactions de substitution où des substituants spécifiques sont remplacés par d'autres groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier l'inhibition des kinases Src et leur rôle dans diverses voies chimiques.
Biologie : Employé dans des études cellulaires pour étudier les effets de l'inhibition de la kinase Src sur la prolifération, la migration et la survie cellulaires.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers qui surexpriment les kinases Src, tels que les cancers du pancréas, du sein et du côlon.
Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et comme composé de référence dans la découverte et le développement de médicaments
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité des kinases Src. Il se lie au site de liaison de l'ATP du domaine kinase, empêchant la phosphorylation des cibles en aval. Cette inhibition perturbe les voies de signalisation clés impliquées dans la prolifération, la migration et la survie cellulaires, ce qui entraîne une réduction de la croissance tumorale et des métastases. Les cibles moléculaires de this compound comprennent c-Src, Lck et c-Yes, entre autres .
Mécanisme D'action
AZM475271 exerts its effects by selectively inhibiting the activity of Src kinases. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream targets. This inhibition disrupts key signaling pathways involved in cell proliferation, migration, and survival, leading to reduced tumor growth and metastasis. The molecular targets of this compound include c-Src, Lck, and c-Yes, among others .
Comparaison Avec Des Composés Similaires
AZM475271 est unique en raison de sa haute spécificité et de sa puissance en tant qu'inhibiteur de la kinase Src. Des composés similaires comprennent :
Dasatinib : Un autre inhibiteur de la kinase Src avec une activité plus large contre plusieurs kinases.
Bosutinib : Un inhibiteur dual de la kinase Src/Abl avec des applications dans le traitement du cancer.
Saracatinib : Un inhibiteur sélectif de la kinase Src avec des utilisations thérapeutiques potentielles dans le cancer et d'autres maladies.
Comparé à ces composés, this compound offre une inhibition plus sélective des kinases Src, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O3/c1-28-8-6-15(7-9-28)13-31-22-12-19-17(11-21(22)30-3)23(26-14-25-19)27-20-10-16(29-2)4-5-18(20)24/h4-5,10-12,14-15H,6-9,13H2,1-3H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOXAFXHRJYEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC(=C4)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197222 | |
| Record name | M-475271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476159-98-5 | |
| Record name | M-475271 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476159985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-475271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M475271 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-475271 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0361Z8214O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)
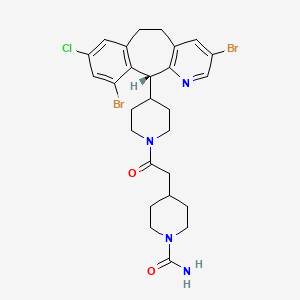
![4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1684562.png)
